molecular formula C5H7BrN4O B15332271 5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxamide

5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B15332271
M. Wt: 219.04 g/mol
InChI Key: KEPNWHCGPCQAEN-UHFFFAOYSA-N
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Description

5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound belonging to the pyrazole family, characterized by its bromine and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxamide typically involves the following steps:

  • Bromination: The starting material, 1-methyl-1H-pyrazole-3-carboxamide, undergoes bromination to introduce the bromine atom at the 4-position.

  • Amination: The brominated compound is then subjected to amination to introduce the amino group at the 5-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The bromine atom can be reduced to form a hydrogen atom.

  • Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include hydrogen gas (H2) and sodium borohydride (NaBH4).

Major Products Formed:

  • Oxidation: Formation of this compound nitro derivative.

  • Reduction: Formation of this compound with a hydrogen atom replacing the bromine.

  • Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxamide is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its potential therapeutic effects. It may be used in the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which 5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in its biological activity, influencing its binding affinity and reactivity with biological molecules.

Comparison with Similar Compounds

  • 5-Amino-1-methyl-1H-pyrazole-3-carboxamide: Lacks the bromine atom.

  • 4-Bromo-1-methyl-1H-pyrazole-3-carboxamide: Lacks the amino group.

  • 5-Amino-4-bromo-1H-pyrazole-3-carboxamide: Lacks the methyl group.

Uniqueness: 5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxamide is unique due to the presence of both the amino and bromine groups, which contribute to its distinct chemical and biological properties compared to its similar counterparts.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

Molecular Formula

C5H7BrN4O

Molecular Weight

219.04 g/mol

IUPAC Name

5-amino-4-bromo-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C5H7BrN4O/c1-10-4(7)2(6)3(9-10)5(8)11/h7H2,1H3,(H2,8,11)

InChI Key

KEPNWHCGPCQAEN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(=O)N)Br)N

Origin of Product

United States

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